5-Cyclopropyl-6-methyl-3-pyridinol

Physicochemical profiling Lead optimization ADME prediction

Researchers designing CNS-targeted fragment screens often face delays from custom synthesis of trisubstituted pyridine scaffolds. 5-Cyclopropyl-6-methyl-3-pyridinol eliminates this bottleneck with immediate commercial availability. - Orthogonal 5-cyclopropyl/6-methyl substitution occupies kinase selectivity pockets adjacent to the hinge-binding region, improving off-target discrimination. - Dual ortho steric shielding of the 3-OH is predicted to reduce Phase II conjugation rates, extending half-life without halogenation. - Predicted logP of 1.8 and pKa ~9.1 provide balanced polarity ideal for CNS fragment libraries. Ready-to-screen building block for rapid SAR exploration.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13628714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-6-methyl-3-pyridinol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)O)C2CC2
InChIInChI=1S/C9H11NO/c1-6-9(7-2-3-7)4-8(11)5-10-6/h4-5,7,11H,2-3H2,1H3
InChIKeyPNASUQZTRPAMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-6-methyl-3-pyridinol Chemical Identity


5-Cyclopropyl-6-methyl-3-pyridinol is a trisubstituted pyridine derivative bearing a hydroxyl group at the 3‑position, a methyl group at the 6‑position, and a cyclopropyl ring at the 5‑position of the pyridine core . This substitution pattern distinguishes it from simpler pyridinols such as 3‑pyridinol (CAS 109‑00‑2) and 6‑methyl‑3‑pyridinol (CAS 1121‑78‑4) [1]. The compound is available from commercial sources for research use only, with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g mol⁻¹ .

Substitution pattern 5‑cyclopropyl‑6‑methyl‑3‑pyridinol core with distinct electronic and steric profile
SAR exploration Enables structure–activity relationship studies in lead optimization
Commercial availability Bypasses low‑yielding cyclopropylation steps, accelerating parallel synthesis

5-Cyclopropyl-6-methyl-3-pyridinol Irreplaceability


Generic interchange of pyridinol derivatives is not advisable because small changes to the substitution pattern profoundly affect electronic distribution, steric shielding, and hydrogen‑bonding capacity of the ring [1]. In 5‑cyclopropyl‑6‑methyl‑3‑pyridinol, the electron‑donating cyclopropyl group at C5 alters the pKₐ of the 3‑OH by approximately 0.3–0.5 log units relative to the unsubstituted or monomethyl‑substituted analog, while the adjacent methyl at C6 introduces steric hindrance that can modulate both metabolic stability and binding‑pocket complementarity [1]. Consequently, a researcher who substitutes this building block with, for example, 6‑methyl‑3‑pyridinol or 5‑cyclopropyl‑3‑pyridinol risks changing lead‑series SAR trends, requiring full re‑validation of synthetic routes and biological assays [1].

Electronic shift

Cyclopropyl donation alters 3‑OH pKa by ~0.4 units vs. monomethyl analogs, affecting ionization and binding

Steric mismatch

Ortho methyl/cyclopropyl combination creates higher steric hindrance (Es change −0.8), modulating metabolic vulnerability

SAR divergence

Simple pyridinols lack the same electronic/steric signature, risking shifted lead‑series trends and re‑validation burden

5-Cyclopropyl-6-methyl-3-pyridinol Quantitative Differentiation


pKa Shift vs. 6-Methyl-3-pyridinol

The introduction of a cyclopropyl group at C5 lowers the predicted pKa of the 3‑hydroxy function relative to the parent 6‑methyl‑3‑pyridinol. This modulation can enhance membrane permeability at physiological pH .

pKa shift
Class-level
Target
≈9.1
Δ –0.4
6‑Methyl‑3‑pyridinol
≈9.49
Lower pKa may support membrane permeability screening
Predicted (ACD/Labs); class‑level inference
Physicochemical profiling Lead optimization ADME prediction

Steric Bulk Differentiation

The simultaneous presence of methyl and cyclopropyl groups ortho to the 3‑OH creates a more three‑dimensionally demanding environment than either substituent alone. The calculated Taft steric parameter (Es) for the combined substituents is estimated to be −1.4, compared to −0.6 for the 6‑methyl‑3‑pyridinol [1].

Steric bulk
Class-level
Target Es
≈–1.4
Δ –0.8
6‑Methyl‑3‑pyridinol
≈–0.6
Increased steric bulk may reduce Phase II conjugation, supporting metabolic stability studies
Estimated (Hansch‑Leo); class‑level inference
Steric parameter CYP metabolism Selectivity engineering

LogP vs. 5-Cyclopropylpyridin-3-ol

The additional methyl group in 5‑cyclopropyl‑6‑methyl‑3‑pyridinol increases calculated logP by approximately 0.6 units compared to 5‑cyclopropyl‑3‑pyridinol, moving it closer to the CNS drug‑like sweet spot (logP 2–4) .

Lipophilicity
Reported
Target XLogP3
1.8
Δ +0.6
5‑Cyclopropyl‑3‑pyridinol
≈1.2
Higher logP may balance solubility and permeability for CNS fragment screening
Predicted (PubChem); cross‑study comparison
Lipophilicity logP Drug-likeness

Synthetic Step Reduction

Commercial availability of the target compound bypasses the low‑yielding direct cyclopropylation of 3‑pyridinol (reported < 30 % for some routes [1]), providing a pre‑functionalized scaffold that saves 2–3 synthetic steps compared to building the cyclopropyl‑methyl‑pyridinol core from 3‑pyridinol .

Synthesis burden
Reported
Commercial
0 steps
>95% purity
Saves 2–3 steps
From 3‑pyridinol
2–3 steps
25–50% yield
Eliminates low‑yield cyclopropylation, potentially reducing parallel SAR cycle time
Vendor catalog status vs. literature routes (Kurtz, 1975)
Synthetic accessibility Medicinal chemistry Parallel synthesis

5-Cyclopropyl-6-methyl-3-pyridinol Application Scenarios


Fragment-Based Lead Discovery for CNS Enzymes

With a predicted logP of 1.8 and a slightly acidic phenol (estimated pKa ∼9.1), this building block is well‑suited for fragment screens against CNS targets such as phosphodiesterases or kinases where balanced polarity and steric encumbrance are desired [1]. Its commercial availability eliminates the need for custom synthesis of the cyclopropyl‑methyl‑pyridinol scaffold, allowing rapid SAR exploration [1].

Kinase Selectivity Engineering

The orthogonal steric bulk provided by the 5‑cyclopropyl‑6‑methyl substitution pattern can be used to occupy a selectivity pocket adjacent to the hinge‑binding region of kinases, as has been exploited with related trisubstituted pyridines [1]. The Taft steric parameter (estimated Es −1.4) indicates a larger footprint than monomethyl pyridinols, potentially improving selectivity over closely related off‑target kinases [1].

Metabolic Stability Optimization in Phenol Leads

The steric shielding of the 3‑OH by both ortho substituents is expected to reduce Phase II conjugation rates relative to less hindered analogs, offering a built‑in strategy to extend half‑life without resorting to halogenation or deuteration [1]. This makes the compound an attractive core for lead series targeting chronic indications where once‑daily dosing is desired [1].

Application
Selection Property
Validation Focus
CNS enzyme fragment screening
Balanced lipophilicity and ionization profile
Target binding and permeability in CNS assays
Kinase selectivity pocket occupation
Orthogonal steric demand from cyclopropyl‑methyl substitution
Selectivity profiling against related kinases
Phenol metabolic stability optimization
Steric shielding of phenol by ortho groups
Microsomal stability and Phase II conjugation rates
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